REACTION_CXSMILES
|
[N+:1]([CH:4]=[C:5]1[NH:10][CH2:9][CH2:8][CH2:7][S:6]1)([O-:3])=[O:2].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[N+:1]([C:4](=[C:5]1[NH:10][CH2:9][CH2:8][CH2:7][S:6]1)[C:11](=[O:13])[CH3:12])([O-:3])=[O:2]
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Name
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2b
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Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C1SCCCN1
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The solution was heated at 95°-105° for 2 hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Excess acetic anhydride was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
to leave 5.0 g of a slightly gummy brown solid which
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Type
|
CUSTOM
|
Details
|
was crystallized from ethyl acetate (after treatment with charcoal)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(C(C)=O)=C1SCCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |